molecular formula C7H7F2NO B2981822 2-Amino-3,6-difluoro-4-methylphenol CAS No. 1784521-29-4

2-Amino-3,6-difluoro-4-methylphenol

Cat. No.: B2981822
CAS No.: 1784521-29-4
M. Wt: 159.136
InChI Key: DCLRIEUIESYTQA-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluoro-4-methylphenol is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-difluoro-4-methylphenol typically involves the introduction of amino and hydroxyl groups onto a difluorobenzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,4-difluoro-1-nitrobenzene is reacted with a nucleophile like ammonia under controlled conditions to introduce the amino group. Subsequent reduction of the nitro group and hydroxylation yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3,6-difluoro-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluoro-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks fluorine atoms.

    2-Amino-3-methylphenol: Similar structure but lacks fluorine atoms and has a different substitution pattern.

    2-Amino-3,5-difluorophenol: Similar structure but lacks the methyl group.

Uniqueness: 2-Amino-3,6-difluoro-4-methylphenol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it valuable for specific applications.

Properties

IUPAC Name

2-amino-3,6-difluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLRIEUIESYTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784521-29-4
Record name 2-amino-3,6-difluoro-4-methylphenol
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